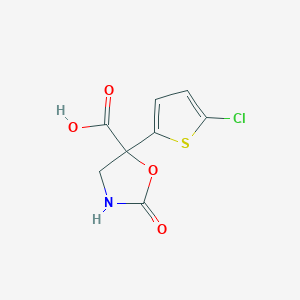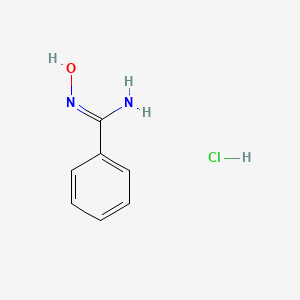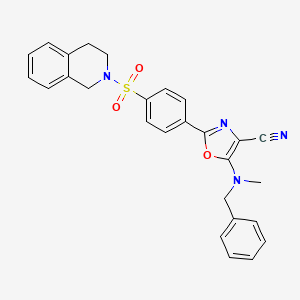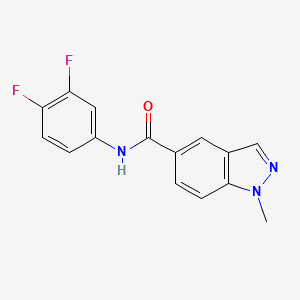![molecular formula C12H13Cl2FN2O3S B2717931 2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 923780-46-5](/img/structure/B2717931.png)
2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a chemical with the molecular formula C12H14ClFN2O3S . It has a molecular weight of 320.77 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14ClFN2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-3-1-10(14)2-4-11/h1-4H,5-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.77 . Other physical and chemical properties such as boiling point and density are not specified in the sources I found .Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
Research on closely related piperazine compounds has shown that different substitutions on the piperazine ring can lead to significant differences in molecular structure and intermolecular interactions. For example, studies on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed that while some molecules are linked by hydrogen bonds into three-dimensional structures, others lack hydrogen bonding altogether, highlighting the subtle impact of structural modifications on molecular behavior (Mahesha et al., 2019).
Synthesis and Chemical Transformations
The synthesis of novel chemical structures such as 1-organosulfonyl-2-sila-5-piperazinones demonstrates the versatility of piperazine derivatives in chemical synthesis. These compounds exhibit a variety of synthetic applications due to the presence of labile Si–N bonds, which can be hydrolyzed or transformed into different chemical entities, offering a broad range of potential applications in medicinal chemistry and materials science (Shipov et al., 2013).
Antimicrobial and Antifungal Activities
Piperazine derivatives have been explored for their antimicrobial and antifungal activities. Synthesis of pyridine derivatives incorporating piperazine groups has led to compounds with significant biological activity, suggesting potential applications in the development of new antibiotics and antifungal agents (Patel & Agravat, 2007).
Luminescent Properties and Photo-induced Electron Transfer
The study of piperazine substituted naphthalimides has uncovered their luminescent properties and the ability to undergo photo-induced electron transfer (PET), making them candidates for applications in optical materials, sensors, and photovoltaic devices. These compounds can serve as pH probes or participate in quenching processes that are foundational for designing fluorescent tags and materials (Gan et al., 2003).
Crystal Structure and Drug Development
Piperazine derivatives have been instrumental in the development of drugs, as illustrated by structural studies of compounds like flunarizine. The detailed analysis of flunarizine salts has provided insights into the drug's mechanism of action, highlighting the importance of piperazine derivatives in medicinal chemistry and pharmacology (Kavitha et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2FN2O3S/c13-8-12(18)16-3-5-17(6-4-16)21(19,20)9-1-2-11(15)10(14)7-9/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWCSOOQJRVBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2717849.png)
![3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2717851.png)
![Methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2717852.png)



![2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2717858.png)
![(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2717860.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717863.png)
![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2717864.png)

![N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/no-structure.png)
